3-Amino-2,6-dichloro-benzaldehyde
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Overview
Description
3-Amino-2,6-dichloro-benzaldehyde is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with amino and dichloro groups at the 3rd and 2nd, 6th positions, respectively. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,6-dichloro-benzaldehyde typically involves the chlorination of 3-Aminobenzaldehyde. One common method includes the reaction of 3-Aminobenzaldehyde with chlorine gas in the presence of a suitable solvent and catalyst under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,6-dichloro-benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: 3-Amino-2,6-dichlorobenzoic acid.
Reduction: 3-Amino-2,6-dichlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2,6-dichloro-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-2,6-dichloro-benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it is studied for its potential to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2,4-dichloro-benzaldehyde
- 3-Amino-2,5-dichloro-benzaldehyde
- 3-Amino-2,6-dibromo-benzaldehyde
Comparison
Compared to its analogs, 3-Amino-2,6-dichloro-benzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of chlorine atoms at the 2nd and 6th positions enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions .
Properties
Molecular Formula |
C7H5Cl2NO |
---|---|
Molecular Weight |
190.02 g/mol |
IUPAC Name |
3-amino-2,6-dichlorobenzaldehyde |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H,10H2 |
InChI Key |
DBDQFCLMLCRWHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)C=O)Cl |
Origin of Product |
United States |
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